molecular formula C23H19Cl2N3O6S B11638984 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11638984
M. Wt: 536.4 g/mol
InChI Key: JCKBSOSZXCBWAD-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes chloro, nitro, and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Chlorination: Introduction of the chloro group.

    Amidation: Formation of the amide bond.

    Esterification: Formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with chloro, nitro, and carbamoyl functional groups. Examples include:

  • ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H19Cl2N3O6S

Molecular Weight

536.4 g/mol

IUPAC Name

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H19Cl2N3O6S/c1-4-34-23(31)18-12(3)19(21(30)26-16-7-5-6-14(24)11(16)2)35-22(18)27-20(29)13-8-9-15(25)17(10-13)28(32)33/h5-10H,4H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

JCKBSOSZXCBWAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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